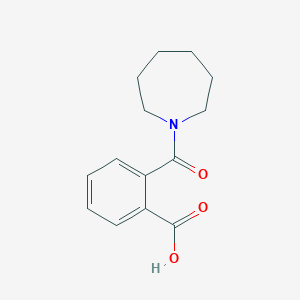![molecular formula C21H26FN3O4 B183905 1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182868-80-0](/img/structure/B183905.png)
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone antibacterial drug. It is commonly known as moxifloxacin and is used to treat various bacterial infections. Moxifloxacin belongs to the fluoroquinolone class of antibiotics and is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria.
Wirkmechanismus
Moxifloxacin works by inhibiting bacterial DNA synthesis. It binds to the enzyme DNA gyrase, which is responsible for unwinding and separating the DNA strands during replication. By inhibiting this enzyme, moxifloxacin prevents bacterial DNA from replicating, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Moxifloxacin has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all antibiotics, it can have some side effects, including gastrointestinal disturbances, headaches, and dizziness. Moxifloxacin can also cause photosensitivity, which is an increased sensitivity to sunlight.
Vorteile Und Einschränkungen Für Laborexperimente
Moxifloxacin has several advantages for use in lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively easy to synthesize and has a good safety profile. However, there are some limitations to its use in lab experiments. Moxifloxacin can be expensive, which may limit its use in some experiments. Additionally, it can be difficult to obtain pure moxifloxacin, which can affect the accuracy of experiments.
Zukünftige Richtungen
There are several future directions for the study of moxifloxacin. One area of research is the development of new moxifloxacin derivatives that are more effective against drug-resistant bacteria. Another area of research is the study of moxifloxacin's potential use in the treatment of tuberculosis and other mycobacterial infections. Additionally, there is ongoing research into the mechanism of action of moxifloxacin and how it can be optimized for use in the treatment of bacterial infections.
Synthesemethoden
Moxifloxacin is synthesized by a multi-step process. The first step involves the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-3-carboxylic acid with ethyl cyanoacetate to form ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-quinolinecarboxylate. This intermediate is then reacted with 3-(methylamino)methylpyrrolidine to form moxifloxacin.
Wissenschaftliche Forschungsanwendungen
Moxifloxacin has been extensively studied for its antibacterial properties. It has been used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis and other mycobacterial infections.
Eigenschaften
CAS-Nummer |
182868-80-0 |
|---|---|
Produktname |
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Molekularformel |
C21H26FN3O4 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
1-cyclopropyl-8-ethoxy-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H26FN3O4/c1-3-29-20-17-14(19(26)15(21(27)28)11-25(17)13-4-5-13)8-16(22)18(20)24-7-6-12(10-24)9-23-2/h8,11-13,23H,3-7,9-10H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
HDMUHFXQBYLDTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC(=C1N3CCC(C3)CNC)F)C(=O)C(=CN2C4CC4)C(=O)O |
Kanonische SMILES |
CCOC1=C2C(=CC(=C1N3CCC(C3)CNC)F)C(=O)C(=CN2C4CC4)C(=O)O |
Synonyme |
3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[3-[(MethylaMino)Methyl]-1-pyrrolidinyl]-4-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



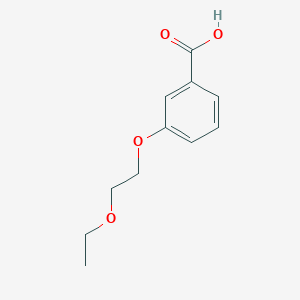

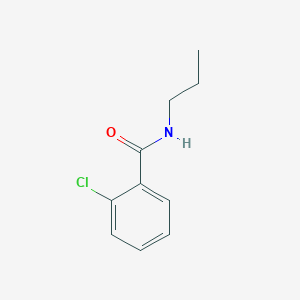
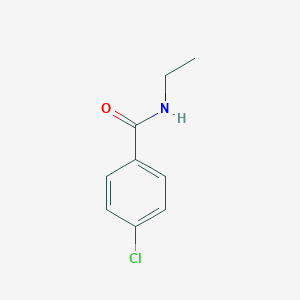
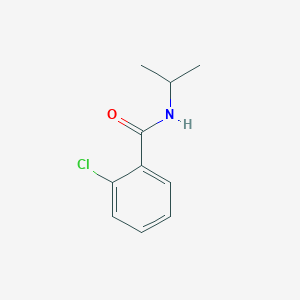
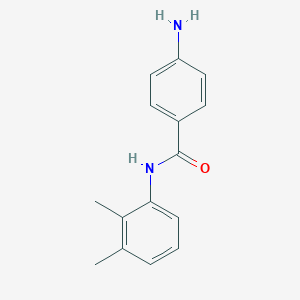
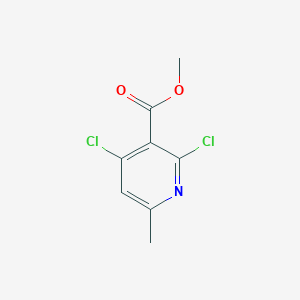

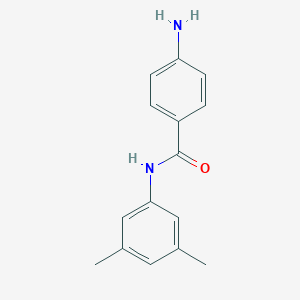
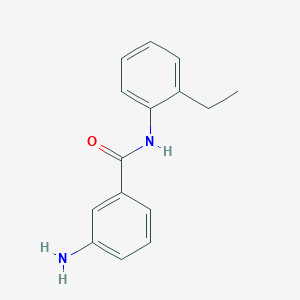
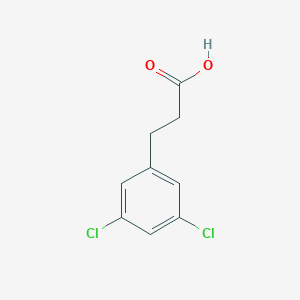
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
